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Compound of Interest

Compound Name: Rebastinib

Cat. No.: B1684436

These application notes provide a comprehensive overview of the preclinical pharmacokinetic
profile of Rebastinib (DCC-2036), a potent "switch control” inhibitor of several tyrosine
kinases, including ABL1, FLT3, and TIE2.[1][2] The following sections detail the absorption,
distribution, metabolism, and excretion (ADME) properties of Rebastinib in preclinical models,
along with standardized protocols for conducting such analyses. This information is intended
for researchers, scientists, and drug development professionals engaged in the preclinical
evaluation of this and similar therapeutic agents.

Pharmacokinetic Profile of Rebastinib in Preclinical
Models

Rebastinib has been evaluated in several preclinical models to determine its pharmacokinetic
properties. Studies in rodents have demonstrated good oral bioavailability and rapid
absorption.[3] A summary of the key pharmacokinetic parameters is presented in the table
below.

Table 1: Summary of Rebastinib Pharmacokinetic
Parameters in Rodent Models.[3]
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Parameter Mouse Rat

Oral Bioavailability (F%b) 29% 37%
Half-life (t%2) - IV 1.87 hours 0.8 hours
Half-life (t*2) - PO 2.26 hours 2.56 hours

Data sourced from ADME and pharmacokinetic studies in rodent models.[3]

Key ADME Properties

o Absorption: Rebastinib is rapidly absorbed following oral administration.[1][2] In vitro studies
using Caco-2 cells, a model of the intestinal barrier, indicate that Rebastinib readily
penetrates cells, primarily through passive diffusion.[3]

« Distribution: While specific tissue distribution studies are not detailed in the provided
literature, the observed efficacy in xenograft tumor models suggests that Rebastinib
distributes to target tissues.[3][4]

o Metabolism: In vitro experiments using human microsomes have shown that Rebastinib has
an inhibitory effect on cytochrome P450 enzymes CYP2C8 and CYP2C9.[3] The IC50 values
for the five main CYP isoforms (CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4) were
all greater than 25 uM, suggesting a lower potential for drug-drug interactions mediated by

these enzymes.[3]

Excretion: Specific excretion pathways have not been detailed in the provided search results.

Experimental Protocols

The following are detailed methodologies for key experiments in the preclinical
pharmacokinetic analysis of Rebastinib.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of Rebastinib
in mice or rats following intravenous (IV) and oral (PO) administration.
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. Animal Models:

Species: Male/Female CD-1 mice or Sprague-Dawley rats.

Age: 8-10 weeks.

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum
access to food and water. Animals should be fasted overnight before oral administration.

. Drug Formulation and Administration:

Intravenous (1V): Prepare Rebastinib in a suitable vehicle (e.g., 5% DMSO, 40% PEG300,
5% Tween 80, 50% saline). Administer a single bolus dose via the tail vein.

Oral (PO): Prepare Rebastinib in a suitable vehicle (e.g., 0.5% methylcellulose in water).
Administer a single dose via oral gavage.

. Dosing:

Doses should be selected based on prior efficacy or toxicity studies. A typical dose for
pharmacokinetic assessment might range from 10 to 50 mg/kg.

. Blood Sampling:

Collect serial blood samples (approximately 50-100 uL) from a suitable site (e.g., saphenous
vein, tail vein, or via cardiac puncture for terminal collection) at predetermined time points.
Suggested time points:

IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

Collect blood into tubes containing an anticoagulant (e.g., K2ZEDTA).

Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

Store plasma samples at -80°C until analysis.

. Bioanalytical Method:

Quantify Rebastinib concentrations in plasma samples using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.
The method should be validated for linearity, accuracy, precision, and selectivity.

. Pharmacokinetic Analysis:
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» Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key
pharmacokinetic parameters, including:

e Maximum plasma concentration (Cmax)

e Time to maximum plasma concentration (Tmax)

e Area under the plasma concentration-time curve (AUC)

o Half-life (t¥2)

e Clearance (CL)

e Volume of distribution (Vd)

o Oral bioavailability (F%) calculated as (AUC_PO / AUC_1V) * (Dose_IV / Dose_PO) * 100.
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Caption: Rebastinib inhibits key signaling pathways involved in cancer.
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Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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